Cas no 2229151-96-4 (methyl 2-1-(aminomethyl)cyclobutylbenzoate)

methyl 2-1-(aminomethyl)cyclobutylbenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-1-(aminomethyl)cyclobutylbenzoate
- 2229151-96-4
- methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
- EN300-1791863
-
- インチ: 1S/C13H17NO2/c1-16-12(15)10-5-2-3-6-11(10)13(9-14)7-4-8-13/h2-3,5-6H,4,7-9,14H2,1H3
- InChIKey: SZZBTJJXNDOQFG-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=CC=CC=1C1(CN)CCC1)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 52.3Ų
methyl 2-1-(aminomethyl)cyclobutylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791863-1.0g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1791863-1g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1791863-10g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1791863-0.05g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1791863-0.1g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1791863-0.25g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1791863-0.5g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1791863-5.0g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1791863-10.0g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1791863-5g |
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate |
2229151-96-4 | 5g |
$3313.0 | 2023-09-19 |
methyl 2-1-(aminomethyl)cyclobutylbenzoate 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
methyl 2-1-(aminomethyl)cyclobutylbenzoateに関する追加情報
Recent Advances in the Study of Methyl 2-1-(Aminomethyl)cyclobutylbenzoate (CAS: 2229151-96-4)
Methyl 2-1-(aminomethyl)cyclobutylbenzoate (CAS: 2229151-96-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and benzoate functional groups, has recently been the focus of several studies aimed at exploring its potential therapeutic applications. The compound's structural features make it a promising candidate for drug development, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.
Recent research has highlighted the synthesis and optimization of methyl 2-1-(aminomethyl)cyclobutylbenzoate, with a particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that enhances the yield and purity of the compound, addressing previous challenges in its large-scale production. This advancement is critical for facilitating further preclinical and clinical evaluations.
In addition to synthetic improvements, the pharmacological properties of methyl 2-1-(aminomethyl)cyclobutylbenzoate have been investigated in depth. Preliminary in vitro and in vivo studies suggest that the compound exhibits potent activity as a modulator of specific neurotransmitter receptors, which could have implications for treating conditions such as anxiety and depression. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, showing promising results in reducing pro-inflammatory cytokine levels.
The mechanism of action of methyl 2-1-(aminomethyl)cyclobutylbenzoate is another area of active research. Recent findings indicate that the compound interacts with G-protein-coupled receptors (GPCRs) in a unique manner, potentially offering a new avenue for drug discovery. This interaction is believed to underlie its observed effects on neuronal activity and inflammation, although further studies are needed to fully elucidate the pathways involved.
Despite these promising developments, challenges remain in the clinical translation of methyl 2-1-(aminomethyl)cyclobutylbenzoate. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed to ensure its viability as a therapeutic agent. Ongoing research is focused on these aspects, with several pharmaceutical companies expressing interest in advancing the compound through the drug development pipeline.
In conclusion, methyl 2-1-(aminomethyl)cyclobutylbenzoate (CAS: 2229151-96-4) represents a compelling area of study in chemical biology and pharmaceutical research. Its unique structural and pharmacological properties offer significant potential for therapeutic applications, particularly in CNS and inflammatory disorders. Continued research and development efforts will be essential to fully realize its clinical promise and address the remaining challenges in its path to commercialization.
2229151-96-4 (methyl 2-1-(aminomethyl)cyclobutylbenzoate) 関連製品
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)
- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1309933-83-2(2-Allylphenyl-(2-bromobenzyl)ether)
- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)
- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)
- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)
- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)
- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)